molecular formula C14H8ClF3N4O B2759223 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone CAS No. 338397-90-3

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone

Cat. No.: B2759223
CAS No.: 338397-90-3
M. Wt: 340.69
InChI Key: BSNMOCAERSOTKN-UHFFFAOYSA-N
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Description

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure substituted with a chlorinated and trifluoromethylated pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the chlorination and trifluoromethylation of a pyridine derivative to form 3-chloro-5-(trifluoromethyl)-2-pyridinylamine.

    Coupling with Quinazolinone: The pyridinyl intermediate is then coupled with a quinazolinone derivative under specific reaction conditions, often involving the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated pyridinyl site.

    Oxidation and Reduction: The quinazolinone core can be subjected to oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the quinazolinone core.

Scientific Research Applications

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: A simpler analog with similar substituents but lacking the quinazolinone core.

    4-chloro-3-(trifluoromethyl)aniline: Another related compound with a different core structure but similar functional groups.

Uniqueness

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core with a chlorinated and trifluoromethylated pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N4O/c15-10-5-8(14(16,17)18)6-19-12(10)21-22-7-20-11-4-2-1-3-9(11)13(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNMOCAERSOTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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